8-Benzyl-8-azabicyclo[3.2.1]octan-3-one chemical properties and reactivity
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one chemical properties and reactivity
An In-depth Technical Guide to 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one: Chemical Properties and Reactivity
Introduction
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one, also known as N-Benzylnortropinone, is a bicyclic organic compound featuring a tropane skeleton.[1] This structure is a core motif in a wide array of biologically active natural products and synthetic molecules.[1][2] The presence of a ketone functional group and a benzyl-protected tertiary amine makes it a versatile intermediate in medicinal chemistry and drug development, particularly for synthesizing compounds targeting specific biological pathways.[3][4] It serves as a precursor for various tropane alkaloids and their analogs, which have shown potential as antagonists for opioid and CCR5 receptors.[2][3][4]
Chemical Properties
The fundamental physicochemical properties of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | References |
| CAS Number | 28957-72-4 | [5][6] |
| Molecular Formula | C₁₄H₁₇NO | [5][6][7] |
| Molecular Weight | 215.29 g/mol | [6][7] |
| IUPAC Name | 8-benzyl-8-azabicyclo[3.2.1]octan-3-one | |
| Synonyms | N-Benzyltropinone, N-Benzylnortropinone, 8-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-one | [3][5][6] |
| Appearance | <28°C Solid, >29°C Liquid; Light yellow to Brown clear liquid | [3] |
| Melting Point | 28-29°C | [7] |
| Boiling Point | 342.9°C at 760 mmHg; 134-137°C at 0.4 mm | [7] |
| Density | 1.140 ± 0.06 g/cm³ (Predicted) | [7] |
| Flash Point | 151.0 ± 11.9°C | |
| Refractive Index | 1.556 | [6] |
| Storage Temperature | 4°C |
Reactivity and Synthetic Applications
The reactivity of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one is primarily dictated by the ketone at the C3 position and the tertiary amine within the bicyclic system. As a derivative of tropinone, it undergoes a variety of chemical transformations.[8]
Reactions at the Carbonyl Group
The ketone functional group is a site for numerous nucleophilic addition reactions.[3] This reactivity is fundamental to its role as a building block in organic synthesis.
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Reduction: The ketone can be reduced to the corresponding alcohol, 3-hydroxy-8-benzyl-8-azabicyclo[3.2.1]octane. This transformation is a key step in the synthesis of various tropane alkaloids and their analogs.[1]
-
Oxime Formation: It reacts with hydroxylamine to form 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime.[9] This derivative is a key intermediate for pharmaceuticals used in the synthesis of APIs like Dopamine.[9][10]
-
Aldol and Mannich-type Reactions: The enolate of N-benzylnortropinone can participate in aldol-type condensation reactions. For instance, it reacts with benzaldehyde in the presence of a strong base like n-butyllithium and diisopropylamine to form the corresponding α-substituted aldol product.[2] The parent compound, tropinone, is famously synthesized via a "double Mannich" reaction, highlighting the reactivity of this scaffold.[11]
Caption: Reactivity pathways of the C3 ketone.
Stability and Handling
The compound is stable under normal conditions.[6] However, it is incompatible with strong oxidizing agents and strong acids.[6] Hazardous polymerization does not occur.[6] For safety, it is recommended to wear protective gloves, clothing, and eye protection during handling.[6]
Experimental Protocols
Detailed methodologies for key reactions involving 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one and its derivatives are critical for reproducible research.
Protocol 1: Aldol Reaction of N-Benzylnortropinone with Benzaldehyde[2]
This procedure describes the synthesis of (2R)-8-benzyl-2-[(S)-hydroxy(phenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one.
Materials:
-
n-Butyllithium in hexane (2.4 M)
-
Diisopropylamine
-
Anhydrous Tetrahydrofuran (THF)
-
N-benzylnortropinone (8-Benzyl-8-azabicyclo[3.2.1]octan-3-one)
-
Benzaldehyde
-
Saturated aqueous NH₄Cl
-
Dichloromethane
Procedure:
-
A solution of n-butyllithium in hexane (1.2 mmol) is added dropwise to a cooled (273 K) solution of diisopropylamine (1.2 mmol) in THF (10 ml).
-
The mixture is stirred for 30 minutes, then cooled to 195 K.
-
A solution of N-benzylnortropinone (1 mmol) in THF (7 ml) is added dropwise.
-
After stirring for 2 hours, benzaldehyde (1.15 mmol) is added dropwise, and the mixture is stirred for another 10 minutes.
-
The reaction is quenched with saturated aqueous NH₄Cl (4 ml) and allowed to warm to room temperature.
-
The product is extracted with dichloromethane (3 x 10 ml).
Caption: Experimental workflow for the aldol reaction.
Protocol 2: General Procedure for Silyl Enol Ether Formation[14]
This protocol is for the formation of silyl enol ethers from a ketone, a common step to control regioselectivity in subsequent reactions.
Materials:
-
Ketone (e.g., 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N)
-
TBDMSOTf or TMSOTf
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a cooled (0 ºC) solution of the ketone (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) is added Et₃N (2.5 equiv).
-
TBDMSOTf or TMSOTf (2.0 equiv) is then added.
-
The mixture is stirred at 0 ºC for 1 hour.
-
The reaction is quenched with saturated aqueous NaHCO₃ and extracted with CH₂Cl₂ (3 x 5 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
Conclusion
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one is a valuable synthetic intermediate due to the versatile reactivity of its tropane skeleton, particularly the C3-ketone. Its ability to undergo reductions, condensations, and enolate-based additions makes it a cornerstone for the synthesis of a diverse range of bioactive molecules and complex alkaloids. The experimental protocols provided offer a foundation for its practical application in research and development settings, enabling the exploration of novel chemical entities for therapeutic and agrochemical purposes.
References
- 1. benchchem.com [benchchem.com]
- 2. (2R)-8-Benzyl-2-[(S)-hydroxy(phenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Down for maintenance [cymitquimica.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.es [fishersci.es]
- 7. chembk.com [chembk.com]
- 8. Tropinone: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 9. Down for maintenance [cymitquimica.com]
- 10. apicule.com [apicule.com]
- 11. Tropinone - Wikipedia [en.wikipedia.org]
